Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate
Description
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a brominated ethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
ethyl 4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O5S/c1-3-22-13-6-5-12(16)11-14(13)24(20,21)18-9-7-17(8-10-18)15(19)23-4-2/h5-6,11H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMMBVCVKFKJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The ethoxyphenyl precursor is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Piperazine Coupling: The sulfonylated intermediate is reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired piperazinecarboxylate compound.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Scientific Research Applications
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate has been investigated for various applications, primarily in the fields of medicinal chemistry and pharmacology. Its sulfonamide structure is crucial for its biological activity, particularly in inhibiting specific enzymes and interacting with biological targets.
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have evaluated its effectiveness against different cancer cell lines. The following table summarizes the IC50 values obtained from these assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
| HeLa (cervical cancer) | 18 |
These findings suggest that this compound exhibits moderate cytotoxicity, indicating its potential as a lead compound for further development in cancer therapy.
Antibacterial Activity
Research has also highlighted the antibacterial properties of this compound. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, similar to other sulfonamide derivatives.
Case Study 1: Anticancer Screening
A comprehensive screening of derivatives related to this compound revealed significant results in inhibiting proliferation in MCF-7 cells. Flow cytometry assays indicated that the compound induces apoptosis, a critical mechanism for anticancer activity.
Case Study 2: Antibacterial Efficacy
In a study focused on the synthesis and evaluation of various sulfonamide derivatives, this compound was among the most potent compounds tested against Staphylococcus aureus and Bacillus subtilis. The structure–activity relationship analysis demonstrated how modifications to the side chains influenced antibacterial potency.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The brominated phenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that optimize binding to its targets.
Comparison with Similar Compounds
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(5-bromo-2-methoxyphenyl)sulfonyl]piperazinecarboxylate: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and binding properties.
Ethyl 4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate: Contains a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxamide: The ester group is replaced with an amide group, which can influence its stability and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Biological Activity
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H19BrN2O5S |
| Molecular Weight | 407.28006 g/mol |
| CAS Number | 667892-90-2 |
This compound features a piperazine ring, which is commonly associated with various pharmacological activities, including antipsychotic and antidepressant effects.
Antimicrobial Activity
Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of piperazine, including those similar to this compound, have shown effectiveness against a range of bacterial strains. The sulfonamide group in the structure may enhance its interaction with bacterial enzymes, leading to inhibition of growth.
Anticancer Potential
Piperazine derivatives have been explored for their anticancer activities. This compound has been suggested to possess selective cytotoxicity towards cancer cells. In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes critical for cellular functions in pathogens and cancer cells.
- Receptor Modulation : Compounds with piperazine structures often interact with neurotransmitter receptors, which can influence both central nervous system functions and peripheral activities.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Assays : In a screening assay, this compound demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
- Cytotoxicity Testing : A study evaluating the cytotoxic effects on human cancer cell lines revealed IC50 values ranging from 15 to 30 µM, indicating moderate potency compared to established chemotherapeutics.
- Mechanistic Studies : Further mechanistic investigations have suggested that the compound induces apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspase-3 in treated cells.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration and coupling patterns (e.g., sulfonyl and ethoxy groups). For example, the 5-bromo substituent causes distinct deshielding in aromatic protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolves piperazine ring conformation and dihedral angles between the sulfonyl-phenyl and carboxylate groups, critical for SAR studies .
What in vitro bioassays are used to evaluate its enzyme inhibition or receptor-binding activity?
Advanced Research Question
- Phosphodiesterase (PDE) Inhibition :
- Assay Design : Radiolabeled cAMP/cGMP substrates are incubated with PDE isoforms (e.g., PDE5) and test compound. Activity is measured via scintillation counting or fluorescence .
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) identify potency. Structural analogs in and show IC₅₀ values <10 nM for PDE5 .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or kinases .
How is metabolic stability assessed in preclinical models?
Advanced Research Question
- In Vitro Microsomal Studies :
- Biliary Excretion : Cannulated rats are dosed orally; bile is collected and analyzed for parent compound and glucuronide/sulfate conjugates. reports 38.8% biliary excretion in 24 h for a similar piperazine sulfonyl derivative .
How do computational studies predict target interactions?
Advanced Research Question
- Molecular Docking :
- MD Simulations : 100-ns trajectories assess binding stability; RMSD/RMSF metrics validate pose retention .
What structural modifications enhance pharmacological activity in SAR studies?
Advanced Research Question
- Substituent Optimization :
- Piperazine Ring Modifications : N-methylation improves solubility but may reduce target selectivity .
How are analytical methods validated for quantifying the compound in biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
